![molecular formula C17H23F2N B5162839 6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, also known as DF-MDBO, is a synthetic compound that belongs to the class of bicyclic compounds known as tropanes. DF-MDBO has been of great interest to researchers due to its unique structure and potential applications in different fields of study. In
Mécanisme D'action
The mechanism of action of 6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is related to its interaction with the dopamine transporter. This compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased dopamine signaling. The increased dopamine signaling is believed to be responsible for the behavioral and pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypy, indicating that it has psychostimulant effects. This compound has also been shown to increase dopamine release in the striatum, indicating that it has a similar mechanism of action to other psychostimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several advantages and limitations for use in lab experiments. One advantage is that it has high affinity and selectivity for the dopamine transporter, making it a useful tool for studying dopamine-related processes. However, one limitation is that this compound is a synthetic compound, which means that it may not accurately reflect the effects of endogenous dopamine. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for research on 6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. One direction is to further investigate its potential as a therapeutic agent for the treatment of cocaine addiction and other dopamine-related disorders. Another direction is to investigate its potential as a radioligand for imaging the dopamine transporter in vivo. Additionally, further research is needed to explore its potential as a chiral auxiliary for asymmetric synthesis. Overall, this compound is a promising compound that has the potential to contribute to a wide range of scientific research areas.
Méthodes De Synthèse
6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is synthesized through a multistep process that involves the reaction of various chemicals. The synthesis of this compound starts with the reaction of 2,6-difluorobenzyl chloride with 1,3,3-trimethyl-2-azetidinone in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful monitoring and control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in different fields of research. In the field of medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have high affinity and selectivity for the dopamine transporter, making it a potential candidate for the treatment of cocaine addiction and other dopamine-related disorders. This compound has also been studied for its potential as a radioligand for imaging the dopamine transporter in vivo.
In addition to its potential applications in medicinal chemistry, this compound has also been studied for its potential applications in organic synthesis. This compound has been shown to be a useful chiral auxiliary for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Propriétés
IUPAC Name |
6-[(2,6-difluorophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N/c1-16(2)7-12-8-17(3,10-16)11-20(12)9-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZAPAULBFDULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC=C3F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
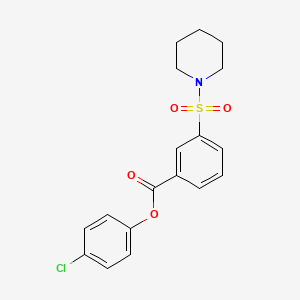


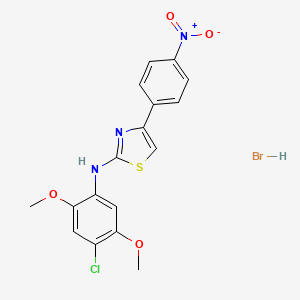
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
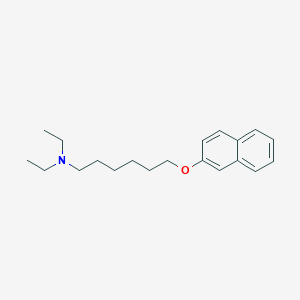
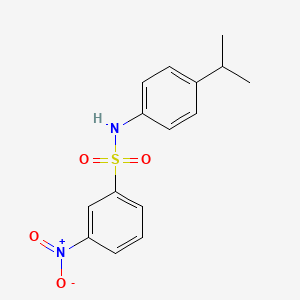
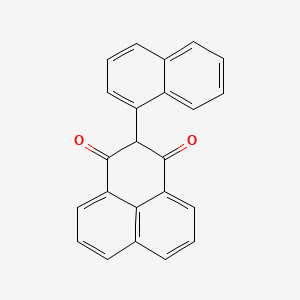
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)

